molecular formula C20H14FNO3S B11477192 7-(4-Fluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(4-Fluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11477192
M. Wt: 367.4 g/mol
InChI Key: YYAWJCNIWKIEMJ-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thieno[3,2-b]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms. The presence of fluorophenyl and phenyl groups adds to its structural diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate thieno and pyridine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalytic systems can be employed to enhance the efficiency of the production process. The choice of solvents, reagents, and purification methods is crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups into the molecule.

Scientific Research Applications

7-(4-Fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-b]pyridine derivatives and related heterocyclic compounds, such as:

  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
  • 3-Phenyl-4H-thieno[3,2-b]pyridine-2-carboxylic acid
  • 7-(4-Chlorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid

Uniqueness

The uniqueness of 7-(4-fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid lies in its specific substitution pattern and the presence of both fluorophenyl and phenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14FNO3S

Molecular Weight

367.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C20H14FNO3S/c21-13-8-6-11(7-9-13)14-10-15(23)22-17-16(12-4-2-1-3-5-12)19(20(24)25)26-18(14)17/h1-9,14H,10H2,(H,22,23)(H,24,25)

InChI Key

YYAWJCNIWKIEMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=CC=C(C=C4)F

Origin of Product

United States

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